3-Methylbenzonitrile
Overview
Description
M-tolunitrile is a clear, yellow liquid. (NTP, 1992)
Properties
IUPAC Name |
3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-7-3-2-4-8(5-7)6-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHCMQZJWOGWTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Record name | M-TOLUNITRILE | |
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URL | https://cameochemicals.noaa.gov/chemical/21131 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026167 | |
Record name | 3-Methylbenzonitrile | |
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Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
M-tolunitrile is a clear, yellow liquid. (NTP, 1992), Clear yellow liquid; [CAMEO] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | M-TOLUNITRILE | |
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URL | https://cameochemicals.noaa.gov/chemical/21131 | |
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Record name | m-Tolunitrile | |
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Boiling Point |
415 °F at 760 mmHg (NTP, 1992) | |
Record name | M-TOLUNITRILE | |
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Flash Point |
188 °F (NTP, 1992) | |
Record name | M-TOLUNITRILE | |
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Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992) | |
Record name | M-TOLUNITRILE | |
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Density |
1.0316 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | M-TOLUNITRILE | |
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Vapor Pressure |
0.18 [mmHg] | |
Record name | m-Tolunitrile | |
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CAS No. |
620-22-4 | |
Record name | M-TOLUNITRILE | |
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URL | https://cameochemicals.noaa.gov/chemical/21131 | |
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Record name | 3-Methylbenzonitrile | |
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Record name | 3-Tolunitrile | |
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Record name | m-Tolunitrile | |
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Record name | Benzonitrile, 3-methyl- | |
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Record name | 3-Methylbenzonitrile | |
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Record name | m-toluonitrile | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 3-TOLUNITRILE | |
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Melting Point |
-9 °F (NTP, 1992) | |
Record name | M-TOLUNITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21131 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data available for 3-Methylbenzonitrile?
A1: this compound has the molecular formula C8H7N [, ]. Its molecular weight is 117.15 g/mol. Spectroscopically, the compound has been extensively studied using microwave spectroscopy []. This technique revealed crucial information about its structure, including rotational constants (A = 3295.9103(10) MHz, B = 1199.1188(2) MHz, C = 883.9223(1) MHz), nuclear quadrupole coupling constants (χaa = -3.626(1) MHz, χbb = 1.684(1) MHz, χcc = 1.943(1) MHz, χab = -1.870(3) MHz), and the barrier to internal rotation of the methyl group (V3 = 14.2 cm-1) [].
Q2: How does this compound behave as a ligand in coordination chemistry?
A2: Research indicates that this compound can act as a nitrogen-donor ligand in coordination complexes [, ]. Studies demonstrate its ability to coordinate to transition metals like rhodium (Rh) through the nitrogen atom of the nitrile group [, ]. Notably, the coordination of this compound to the dirhodium core in complexes like [(this compound-κN)tetrakis(μ-N-phenylacetamidato)-κ4 N:O;κ4 O:N-dirhodium(II)(Rh—Rh)] can influence the overall geometry and reactivity of the complex [].
Q3: Are there any computational studies conducted on this compound derivatives?
A3: Yes, computational chemistry has been employed to study the properties of this compound derivatives. For instance, 4-Fluoro-3-Methylbenzonitrile underwent Density Functional Theory (DFT) calculations to explore its molecular structure, frontier molecular orbitals (HOMO/LUMO), and thermochemical properties []. Such computational studies can be valuable for predicting the reactivity, stability, and potential applications of these compounds.
Q4: What analytical techniques are used to characterize and quantify this compound and its metabolites?
A4: Research involving the selective androgen receptor modulator (SARM) ACP-105, which incorporates a this compound moiety, utilized advanced analytical techniques like ultra-high performance liquid chromatography coupled to high resolution Q ExactiveTM OrbitrapTM mass spectrometry (UHPLC-HRMS) []. This technique allowed for the identification and characterization of various metabolites of ACP-105, highlighting its utility in drug metabolism studies.
Q5: Has this compound been investigated in a biological context?
A5: While not directly studied for its own biological activity, this compound forms a key structural component of the SARM ACP-105 []. Research on ACP-105 and its metabolites, including in vivo studies in horses and in vitro models using human and equine enzymes, provides valuable information about the metabolic fate of compounds containing the this compound scaffold [].
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